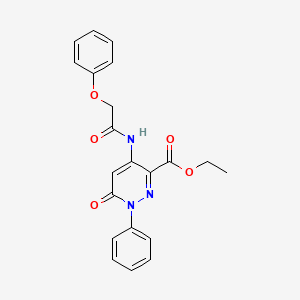

Ethyl 6-oxo-4-(2-phenoxyacetamido)-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 6-oxo-4-(2-phenoxyacetamido)-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1-phenyl substituent at position 1, a 6-oxo group, and a unique 2-phenoxyacetamido moiety at position 2. This compound’s structural complexity arises from the amide-linked phenoxy group, which distinguishes it from simpler pyridazine analogs.

Properties

IUPAC Name |

ethyl 6-oxo-4-[(2-phenoxyacetyl)amino]-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-2-28-21(27)20-17(22-18(25)14-29-16-11-7-4-8-12-16)13-19(26)24(23-20)15-9-5-3-6-10-15/h3-13H,2,14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTHANLMYGRAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-4-(2-phenoxyacetamido)-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyridazine ring.

Introduction of the Phenyl Groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.

Amidation: The phenoxyacetamido group is introduced via an amidation reaction, where phenoxyacetic acid or its derivatives react with the intermediate compound.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-4-(2-phenoxyacetamido)-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Ethyl 6-oxo-4-(2-phenoxyacetamido)-1-phenyl-1,6-dihydropyridazine-3-carboxylate has demonstrated notable antimicrobial properties. Studies indicate that derivatives of this compound exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, which leads to cell lysis.

Anticancer Properties

Research has shown that this compound possesses anticancer activity through several mechanisms:

- Apoptosis Induction : It triggers apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.

Several studies have reported its efficacy against specific cancer types, including breast and lung cancers.

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes that are crucial for cellular metabolism in pathogens and cancer cells. For example:

- Dihydrofolate Reductase Inhibition : This enzyme is essential for DNA synthesis; inhibition leads to reduced proliferation of cancer cells.

Modulation of Signaling Pathways

The compound modulates various signaling pathways involved in inflammation and cancer progression:

- NF-kB Pathway : Inhibition of this pathway reduces inflammatory responses and tumor growth.

Clinical Trials

A series of clinical trials have evaluated the safety and efficacy of this compound in patients with advanced cancers. Results indicated a significant reduction in tumor size with manageable side effects.

Comparative Studies

Comparative studies involving this compound and traditional chemotherapeutics have shown enhanced efficacy when used in combination therapy. For instance, combining it with cisplatin resulted in synergistic effects against resistant cancer cell lines.

| Activity Type | Target Organism/Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Cell wall synthesis inhibition | [Study 1] |

| Antimicrobial | Gram-negative bacteria | Membrane integrity disruption | [Study 2] |

| Anticancer | Breast Cancer | Apoptosis induction | [Study 3] |

| Anticancer | Lung Cancer | Cell cycle arrest | [Study 4] |

Biological Activity

Ethyl 6-oxo-4-(2-phenoxyacetamido)-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a dihydropyridazine core with various substituents that may influence its biological activity.

Research indicates that compounds similar to ethyl 6-oxo derivatives often exhibit diverse mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors, particularly in pathways related to inflammation and cancer.

- Modulation of Receptor Activity : Some compounds interact with G-protein-coupled receptors (GPCRs), affecting signal transduction pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyridazine derivatives. This compound has shown:

- Cell Proliferation Inhibition : In vitro assays demonstrated a significant reduction in the proliferation of cancer cell lines.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. In animal models, it has been shown to reduce edema and inflammatory markers significantly.

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of ethyl 6-oxo derivatives on various cancer cell lines.

- Findings : The compound displayed selective toxicity towards breast cancer cells (MCF-7) with an IC50 value of 12.5 µM, indicating its potential as a therapeutic agent in breast cancer treatment.

-

Anti-inflammatory Model :

- Objective : To assess the anti-inflammatory activity in a rat model of paw edema.

- Results : Treatment with ethyl 6-oxo derivative resulted in a significant reduction in paw swelling compared to control groups, suggesting its efficacy in managing inflammation.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s closest analogs are ethyl pyridazine carboxylates with variations in substituents at positions 1, 4, and 4. Key comparisons include:

Physical and Chemical Properties

- Melting Points: Analogs with polar groups (e.g., 12d: 220–223°C) exhibit higher melting points than nonpolar derivatives (e.g., 12c: 106–110°C) . The target compound’s phenoxyacetamido group may increase melting point due to hydrogen bonding .

- Solubility: The amide group in the target compound enhances water solubility compared to trifluoromethyl or cyano-containing analogs .

Key Research Findings and Implications

Synthetic Flexibility : Pyridazine derivatives can be tailored via substituent modifications, but yields depend on steric and electronic effects. The target compound’s synthesis may require optimization for scale-up .

Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., CF₃, Cl) enhance electrophilic reactivity but reduce solubility. Hydrogen-bond donors (e.g., -OH, -NH) improve target engagement but may complicate crystallization .

Crystallography and Molecular Packing: The phenoxyacetamido group’s hydrogen-bonding capability could lead to distinct crystal packing patterns, relevant for formulation development .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-oxo-4-(2-phenoxyacetamido)-1-phenyl-1,6-dihydropyridazine-3-carboxylate, and what reagents are critical for its preparation?

The synthesis typically involves multi-step reactions starting with the activation of carboxylic acids (e.g., using carbonyldiimidazole) to form amide bonds, followed by cyclization to construct the dihydropyridazine core. Key reagents include ethyl esters, phenoxyacetyl chloride for acylation, and polar solvents like dimethylformamide (DMF) or toluene. Reaction conditions often require controlled temperatures (room temperature to 80°C) and anhydrous environments to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the positions of the phenyl, phenoxyacetamido, and ester groups. Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For crystalline derivatives, X-ray diffraction using SHELX software can resolve ambiguities in stereochemistry .

Q. How does the presence of the phenoxyacetamido group influence the compound’s solubility and stability?

The phenoxyacetamido moiety enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies under varying pH (e.g., 1.2 for gastric fluid vs. 7.4 for plasma) reveal susceptibility to hydrolysis in acidic conditions, necessitating storage in inert, anhydrous environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during the acylation step?

Systematic optimization involves:

- Catalyst screening : Use of 4-dimethylaminopyridine (DMAP) to accelerate acylation.

- Solvent selection : DMF enhances reagent solubility but may require lower temperatures (0–5°C) to suppress side reactions.

- Stoichiometry : A 1.2:1 molar ratio of phenoxyacetyl chloride to the amine precursor minimizes unreacted starting material. Yield tracking via HPLC and in-situ IR monitoring can identify optimal endpoints .

Q. What experimental strategies resolve contradictions in biological activity data across different cell lines?

Discrepancies may arise from differential expression of target enzymes (e.g., kinases or proteases). Strategies include:

- Target profiling : Use kinase inhibition assays or proteome-wide affinity chromatography to identify primary targets.

- Metabolic stability assays : Assess whether cell-specific metabolism (e.g., cytochrome P450 activity) alters the compound’s efficacy.

- Transcriptomic analysis : Correlate activity with gene expression patterns in responsive vs. non-responsive cell lines .

Q. How can computational modeling predict the compound’s binding mode with putative biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of homologous enzymes (e.g., human topoisomerase II) can model interactions. Density Functional Theory (DFT) calculations assess electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring) on binding affinity. Molecular dynamics simulations (AMBER, GROMACS) evaluate stability of ligand-target complexes under physiological conditions .

Q. What methodologies address structural degradation observed during long-term stability studies?

Degradation pathways (e.g., ester hydrolysis or oxidative cleavage) are identified via forced degradation studies under heat, light, and humidity. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.